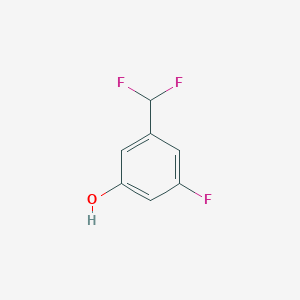

3-(Difluoromethyl)-5-fluorophenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(difluoromethyl)-5-fluorophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3O/c8-5-1-4(7(9)10)2-6(11)3-5/h1-3,7,11H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTWLWSDZTXVTLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1O)F)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Difluoromethyl 5 Fluorophenol

Strategic Approaches to Phenol (B47542) Fluorination in Complex Architectures

The introduction of a fluorine atom onto a phenolic ring, particularly in a molecule with existing substituents like a difluoromethyl group, requires carefully considered strategies to control regioselectivity and achieve high yields.

Nucleophilic Fluorination of Aromatic Precursors

Nucleophilic aromatic substitution (SNA_r) is a fundamental method for introducing fluorine into aromatic rings. This approach typically involves the displacement of a leaving group, such as a nitro group or a halogen, by a fluoride (B91410) ion. For the synthesis of 3-(Difluoromethyl)-5-fluorophenol (B6226386), a suitable precursor would be a 3-(difluoromethyl)-5-X-phenol derivative where X is a good leaving group. The presence of an activating group, often an electron-withdrawing group, is generally required for the reaction to proceed efficiently. nih.govgoogle.com

One potential pathway involves the fluorodenitration of a nitro-substituted precursor. For instance, the reaction of a compound like 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene with a nucleophile can lead to the substitution of the fluorine atom. nih.govbeilstein-journals.org While not a direct synthesis of the target molecule, this illustrates the principle of nucleophilic substitution on a fluorinated and otherwise substituted benzene (B151609) ring. The challenge in applying this to this compound lies in the synthesis of a suitable precursor, such as 3-(difluoromethyl)-5-nitrophenol, and ensuring the regioselective displacement of the nitro group over other potential reactions.

Hydrogen bonding can play a crucial role in nucleophilic fluorination. While traditionally seen as a hindrance by reducing fluoride nucleophilicity, recent studies have shown that hydrogen bonding catalysis can control regioselectivity in nucleophilic fluorination reactions. organic-chemistry.orgnih.gov This could be a valuable strategy in a complex molecule like a substituted phenol.

Electrophilic Fluorination Strategies for Substituted Phenols

Electrophilic fluorination offers a complementary approach to nucleophilic methods and involves the reaction of an electron-rich aromatic ring with an electrophilic fluorine source. wikipedia.org For a substituted phenol like 3-(difluoromethyl)phenol, the directing effects of the existing hydroxyl and difluoromethyl groups would be critical in determining the position of fluorination.

A variety of electrophilic fluorinating reagents are available, with N-F compounds being the most common due to their stability and safety. wikipedia.org Reagents like N-fluorobenzenesulfonimide (NFSI) and Selectfluor® are widely used. wikipedia.orgbrynmawr.edu The choice of reagent can influence the outcome of the reaction. For example, in the electrophilic trifluoromethylation of phenols, the use of Togni's reagent has been reported. brynmawr.edu

The synthesis of ortho-fluorophenols has been achieved from α-diazoketone precursors using Selectfluor™ in a two-step sequence involving fluorination and subsequent HF elimination. nih.gov This highlights the potential for developing regioselective electrophilic fluorination methods for complex phenols. However, direct electrophilic fluorination of phenols can sometimes lead to mixtures of isomers, making regiocontrol a significant challenge. nih.gov

Deoxyfluorination Protocols for Phenolic Hydroxyl Groups

Deoxyfluorination is a process that directly converts a hydroxyl group into a fluorine atom. This method is particularly attractive for the synthesis of fluorinated aromatics from readily available phenols. nih.govharvard.edu Traditional deoxyfluorination reagents often required harsh conditions, but newer reagents have been developed that are more practical and operate under milder conditions. nih.govharvard.eduorganic-chemistry.org

One notable reagent is prepared from N,N-diaryl-2-chloroimidazolium chloride and cesium fluoride (CsF), which allows for the one-step ipso-substitution of the phenolic hydroxyl group. nih.govharvard.edu This method has been shown to be effective for a variety of phenols, with those bearing electron-withdrawing groups reacting faster. nih.govharvard.edu A key advantage of this approach is that it avoids the formation of constitutional isomers, which can be an issue with other fluorination methods. nih.govharvard.edu

Another recently developed air-stable and moisture-insensitive reagent, a 2-chloro-1,3-bis(2,6-diisopropylphenyl)imidazolium poly[hydrogen fluoride] salt, has proven effective for the deoxyfluorination of electron-deficient phenols in the presence of a base like DBU. organic-chemistry.org The reaction tolerates a range of functional groups and provides good to excellent yields. organic-chemistry.org

| Reagent/Method | Substrate Type | Conditions | Key Features |

| N,N-diaryl-2-chloroimidazolium chloride/CsF | Phenols | Toluene or dioxane, 80-110 °C | One-step ipso-fluorination, avoids constitutional isomers. organic-chemistry.orgnih.govharvard.edu |

| 2-chloro-1,3-bis(2,6-diisopropylphenyl)imidazolium poly[hydrogen fluoride] salt/DBU | Electron-deficient phenols | Toluene, 85-100 °C | Air-stable reagent, good functional group tolerance. organic-chemistry.org |

Transition-Metal-Catalyzed Fluorination of Aryl Systems

Transition-metal catalysis has become a powerful tool for the formation of carbon-fluorine bonds, offering mild reaction conditions and broad functional group tolerance. nih.govrsc.org Both palladium and copper-based systems have been developed for the fluorination of aryl precursors.

Palladium-catalyzed nucleophilic fluorination of aryl triflates is a notable method, although it can sometimes result in mixtures of isomers. nih.govharvard.edu This reaction typically requires anhydrous conditions. nih.gov More recent developments in palladium catalysis have focused on the C-H fluorination of arenes using electrophilic fluorinating reagents at room temperature. nih.gov

Silver-catalyzed electrophilic fluorination of aryl stannanes and arylboronic acids has also been reported. nih.govharvard.edunih.gov While effective, the use of toxic aryl stannanes is a drawback. nih.govharvard.edu Copper-catalyzed methods have also emerged, including the fluorination of aryl iodides. escholarship.org

| Catalyst System | Precursor | Fluorine Source | Key Features |

| Palladium | Aryl triflates | Nucleophilic (e.g., CsF) | Can form constitutional isomers. nih.govharvard.edu |

| Silver | Aryl stannanes/boronic acids | Electrophilic (e.g., F-TEDA-PF₆) | Can require toxic precursors. nih.govharvard.edunih.gov |

| Copper | Aryl iodides | AgF | Enables fluorination of unactivated aryl halides. escholarship.org |

Innovative Difluoromethylation Techniques for Aromatic Compounds

The difluoromethyl group is a valuable substituent in medicinal chemistry, acting as a lipophilic hydrogen-bond donor and improving pharmacokinetic properties. alfa-chemistry.com The development of efficient methods for introducing this group is therefore of high importance.

Direct Difluoromethylation of Phenols and Phenolic Derivatives

Direct difluoromethylation involves the introduction of a CF₂H group onto a molecule without pre-functionalization. This can be achieved through various strategies, including the use of radical, nucleophilic, or electrophilic difluoromethylating agents. alfa-chemistry.com

For the direct difluoromethylation of phenols to form aryl difluoromethyl ethers, methods utilizing difluorocarbene intermediates have been developed. orgsyn.orgnih.gov One approach uses difluoromethyltriflate (HCF₂OTf), a non-ozone-depleting liquid, which reacts rapidly with phenols at room temperature in the presence of a base. nih.gov This method shows broad substrate scope and functional group tolerance. nih.gov Another strategy involves the decarboxylative difluoromethylation of phenols. orgsyn.org

Radical difluoromethylation has also emerged as a powerful technique, particularly for heterocycles. nih.govnih.gov Reagents like zinc difluoromethylsulfinate (DFMS) can generate the CF₂H radical, which can then react with aromatic substrates. nih.gov Photocatalytic methods using visible light have also been developed for the C-H difluoromethylation of (hetero)aromatic compounds. nih.govmdpi.com

| Reagent/Method | Substrate | Key Features |

| Difluoromethyltriflate (HCF₂OTf) | Phenols, Thiophenols | Rapid reaction at room temperature, non-ozone-depleting. nih.gov |

| Zinc difluoromethylsulfinate (DFMS) | Heteroarenes, Aromatic thiols | Radical process, mild and scalable. nih.gov |

| Photocatalysis (e.g., with CF₂HSO₂Na) | Heterocycles | Metal-free, uses O₂ as a green oxidant. nih.gov |

Utilization of Difluorocarbene Precursors and Related Reagents

A primary strategy for forming aryl difluoromethyl ethers involves the generation of difluorocarbene (:CF2) as a highly reactive intermediate. This species is readily trapped by phenolates to yield the desired product. A variety of precursors have been developed to generate difluorocarbene under different reaction conditions, ranging from thermally induced decomposition to base-mediated elimination. cas.cn

Commonly employed difluorocarbene precursors include:

Fluoroform (CHF3): An inexpensive and non-ozone-depleting gas, fluoroform can serve as a difluorocarbene source. acs.org The reaction typically involves deprotonation with a strong base, followed by the loss of a fluoride ion to generate :CF2. acs.org Syntheses using fluoroform can be performed at moderate temperatures and atmospheric pressure, often in two-phase systems. acs.org

Sodium 2-chloro-2,2-difluoroacetate (B8310253) (CF2ClCO2Na): This is a readily available, stable, and relatively non-toxic solid that decomposes upon heating to release difluorocarbene. orgsyn.org This reagent is widely used for the difluoromethylation of various heteroatoms, including oxygen, nitrogen, and sulfur. orgsyn.org

Bromodifluoromethyl Trimethylsilane (TMSCF2Br): This reagent is considered an attractive source for difluorocarbene due to its reactivity and commercial availability. doi.org

Diethyl bromodifluoromethylphosphonate: This commercially available phosphonate (B1237965) undergoes a facile phosphorus-carbon bond cleavage upon basic hydrolysis, even at low temperatures, to generate a bromodifluoromethyl anion, which subsequently forms difluorocarbene. cas.cn

The general mechanism involves the in-situ formation of the phenoxide of the starting phenol, which then acts as a nucleophile to capture the electrophilic difluorocarbene. Subsequent protonation of the resulting anion furnishes the aryl difluoromethyl ether. acs.org While effective, challenges with these methods can include the need for strong bases or high temperatures and the potential for side reactions due to the high reactivity of difluorocarbene. rsc.org

Table 1: Comparison of Common Difluorocarbene Precursors

| Precursor | Formula | Key Advantages | Typical Conditions |

|---|---|---|---|

| Fluoroform | CHF3 | Inexpensive, environmentally benign. acs.org | Basic conditions (e.g., KOH), two-phase system. acs.org |

| Sodium chlorodifluoroacetate | ClCF2CO2Na | Bench-stable solid, easy to handle. orgsyn.org | Thermal decomposition (e.g., 120 °C in DMF/water). orgsyn.org |

| (Bromodifluoromethyl)trimethylsilane | TMSCF2Br | High reactivity, commercially available. doi.org | Nucleophilic activation (e.g., with fluoride). doi.org |

| Diethyl bromodifluoromethylphosphonate | (EtO)2P(O)CF2Br | Mild reaction conditions, facile P-C cleavage. cas.cn | Basic hydrolysis (-78 °C to room temp). cas.cn |

Continuous Flow Synthesis for Difluoromethyl Group Introduction

Continuous flow chemistry offers significant advantages for the introduction of difluoromethyl groups, particularly concerning safety, reproducibility, and scalability. youtube.com Flow reactors, characterized by their small internal volumes and high surface-area-to-volume ratios, allow for superior control over reaction parameters such as temperature, pressure, and mixing. youtube.comdurham.ac.uk

This technology is especially beneficial when using hazardous or gaseous reagents like fluoroform. rsc.org Generating and using such reagents on demand within a closed flow system minimizes operator exposure and mitigates the risks associated with handling large quantities of reactive materials. youtube.com The ability to operate at elevated temperatures and pressures (superheating) in a controlled manner can significantly accelerate reaction rates. durham.ac.uk For instance, difluoromethylation reactions that might be sluggish or require harsh conditions in batch processes can often be performed more efficiently and safely in a continuous flow setup. rsc.org The integration of in-line purification or quenching steps can also streamline the synthesis, leading to cleaner product streams directly from the reactor. durham.ac.uk

Cross-Coupling Methodologies for C-CF2H Bond Formation

Transition-metal catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. mdpi.com While traditionally used for creating biaryl structures (e.g., Suzuki-Miyaura coupling) or C-N bonds, these principles can be extended to the formation of C-CF2H bonds. mdpi.comnih.gov

These methods would typically involve coupling an aryl halide or pseudohalide (e.g., a fluorinated bromophenol) with a difluoromethyl-containing reagent. The success of such reactions hinges on a catalytic cycle involving a transition metal, commonly palladium or nickel, that facilitates oxidative addition, transmetalation, and reductive elimination steps. The development of specific ligands and difluoromethyl-metal or -metalloid reagents is crucial for achieving efficient and selective C-CF2H bond formation. This approach offers a powerful alternative to methods relying on difluorocarbene, potentially allowing for milder conditions and broader functional group tolerance. nih.gov

Site-Selective C-H Difluoromethylation Approaches

Direct C-H functionalization represents a highly atom-economical and efficient strategy for synthesizing complex molecules by avoiding the need for pre-functionalized starting materials. nih.gov Site-selective C-H difluoromethylation involves the direct replacement of a hydrogen atom on the aromatic ring with a CF2H group.

Achieving high regioselectivity is a major challenge, especially for meta-substituted products like this compound. thieme.de Research has shown that transition metals, such as ruthenium, can catalyze para-selective C-H difluoromethylation of aniline (B41778) derivatives using a directing group strategy. thieme.deresearchgate.net In these cases, a coordinating group on the substrate directs the metal catalyst to a specific C-H bond, typically in the ortho or para position. thieme.de

Alternative strategies employ photoredox catalysis, which can trigger the generation of a difluoromethyl radical from a suitable precursor like sodium difluoromethanesulfonate (DFMS). nih.gov This radical can then engage in a C-H functionalization reaction with a heterocycle or another suitable aromatic substrate. nih.gov While these methods have shown great promise, directing the difluoromethylation to the meta position of a phenol derivative remains a significant synthetic hurdle that often requires multi-step, precursor-based approaches. researchgate.net

Convergent and Divergent Synthetic Routes to this compound

The synthesis of this compound can be approached through both convergent and divergent strategies. Convergent routes assemble the molecule from smaller, pre-functionalized fragments, while divergent routes use it as a key building block to create a library of more complex molecules.

Multi-Step Transformations from Readily Available Precursors

A common and practical approach to synthesizing this compound involves a linear sequence of reactions starting from simple, commercially available aromatic compounds. A plausible route could begin with a precursor like 3,5-difluorophenol (B1294556) or a related derivative. The synthesis would then focus on selectively introducing the difluoromethyl group at the 3-position.

One potential pathway involves the difluoromethylation of a corresponding phenol using one of the difluorocarbene-based methods described previously (see 2.2.2). For example, reacting 3-fluoro-5-hydroxyphenylboronic acid or a protected version thereof with a difluorocarbene precursor could install the desired group. Subsequent steps would then be required to convert the modified functional group (e.g., deprotection or transformation of the boronic acid) to yield the final phenol. Such multi-step sequences allow for controlled, stepwise construction of the target molecule from simple precursors. acs.org

Building Block Approaches in Complex Molecule Synthesis

In a divergent or building block approach, this compound serves as a foundational scaffold for the synthesis of more elaborate molecules. atlasofscience.org Fluorinated compounds are of immense interest in medicinal chemistry, as the inclusion of fluorine can enhance metabolic stability, binding affinity, and bioavailability. atlasofscience.org

The difluoromethyl group is particularly valuable as it can function as a bioisostere of a phenol, alcohol, or thiol. sioc-journal.cn Therefore, this compound is a highly attractive starting material for creating analogues of biologically active compounds. nih.gov Chemists can utilize the reactive phenol group for various transformations, such as etherification, esterification, or cross-coupling reactions, to attach the 3-(difluoromethyl)-5-fluorophenyl moiety to larger, more complex structures. nih.gov This strategy enables the rapid diversification of a parent molecule, allowing for the systematic exploration of structure-activity relationships in drug discovery programs. illinois.edu

Table 2: Chemical Compounds Mentioned

| Compound Name | Molecular Formula |

|---|---|

| This compound | C7H5F3O |

| Fluoroform | CHF3 |

| Sodium 2-chloro-2,2-difluoroacetate | C2ClF2NaO2 |

| Bromodifluoromethyl Trimethylsilane | C4H9BrF2Si |

| Diethyl bromodifluoromethylphosphonate | C5H10BrF2O3P |

| 3,5-Difluorophenol | C6H4F2O |

| Sodium difluoromethanesulfonate (DFMS) | CHF2NaO3S |

| 3-Fluoro-5-hydroxyphenylboronic acid | C6H6BFO3 |

| Ruthenium | Ru |

| Palladium | Pd |

Elucidating Chemical Reactivity and Transformation Pathways of 3 Difluoromethyl 5 Fluorophenol

Mechanistic Investigations of the Phenolic Hydroxyl Group Reactivity

The phenolic hydroxyl (-OH) group is a primary site of reactivity in 3-(difluoromethyl)-5-fluorophenol (B6226386). Its behavior is influenced by the electron-withdrawing nature of the adjacent fluoro and difluoromethyl substituents, which enhances its acidity compared to phenol (B47542) itself. ncert.nic.inyoutube.com

Nucleophilic Reactivity and Derivatization Strategies

The oxygen atom of the hydroxyl group possesses lone pairs of electrons, making it an effective nucleophile, particularly when deprotonated to form the corresponding phenoxide. This nucleophilicity allows for a variety of derivatization strategies to modify the molecule's properties.

Common derivatization reactions include:

Etherification: In the presence of a base such as potassium carbonate or sodium hydride, the phenol is converted to the more nucleophilic phenoxide ion. This ion can then react with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) via a Williamson ether synthesis to form the corresponding aryl ethers. Theoretical calculations have shown that fluoride-mediated activation of hydroxyl groups can significantly lower the activation barrier for such nucleophilic additions. rsc.org

Esterification: The phenol can be readily acylated by reacting it with acyl chlorides or anhydrides in the presence of a base like pyridine. vanderbilt.edu This reaction yields phenolic esters, which can serve as protecting groups or as prodrugs in pharmaceutical applications.

O-Arylation: The phenoxide can also act as a nucleophile in coupling reactions, for instance, with activated aryl halides to form diaryl ethers.

These derivatization strategies are fundamental for building more complex molecules from the this compound scaffold. The specific conditions for these reactions can be tailored to achieve high yields, as summarized in the table below.

| Reaction Type | Reagents | Typical Conditions | Product Type |

| Etherification | Alkyl Halide, Base (e.g., K₂CO₃, NaH) | Acetone or DMF, RT to 60°C | Alkyl Aryl Ether |

| Esterification | Acyl Chloride, Base (e.g., Pyridine) | DCM or Pyridine, 0°C to RT | Phenyl Ester |

| Mitsunobu Reaction | Alcohol, PPh₃, DEAD or DIAD | THF or Dioxane, 0°C to RT | Alkyl Aryl Ether |

This table presents generalized conditions based on standard phenolic reactivity; specific optimization for this compound may be required.

Oxidation Pathways and Product Characterization

The oxidation of phenols can lead to a variety of products, including quinones or polymeric materials, depending on the oxidant and reaction conditions. numberanalytics.com For phenols with electron-withdrawing groups, the oxidation potential is generally higher. The oxidation of this compound can proceed via one-electron or two-electron pathways.

One-Electron Oxidation: This pathway generates a phenoxyl radical. numberanalytics.com Due to the electron-withdrawing substituents, this radical is relatively stabilized. These radicals can then undergo C-C or C-O coupling to form dimeric or polymeric products. The reactivity of phenolic compounds towards free radicals is well-documented, with polyphenols generally showing higher scavenging activity. nih.gov

Two-Electron Oxidation: Stronger oxidizing agents can lead to the formation of quinone-like structures. vanderbilt.edunumberanalytics.com However, given the substitution pattern of this compound, the formation of a simple benzoquinone is not straightforward. Instead, oxidative degradation or rearrangement may occur. Studies on related substituted phenols with cupric-superoxo complexes have shown that oxidation can proceed via hydrogen atom abstraction (HAT), leading to either two-electron oxidation products or four-electron oxygenation, depending on the substituents. acs.org

Characterization of the oxidation products typically involves spectroscopic methods such as NMR, mass spectrometry, and IR spectroscopy to elucidate the structures of the complex mixtures that may form.

Aromatic Ring Transformations and Regioselectivity

The benzene (B151609) ring of this compound is subject to transformations that are heavily influenced by the directing effects of its three substituents.

Electrophilic Aromatic Substitution Reactions

In electrophilic aromatic substitution (EAS), the regiochemical outcome is determined by the electronic properties of the substituents already on the ring. vanderbilt.edu The directing effects in this compound are:

-OH (Hydroxyl): A powerful activating group and an ortho, para-director due to its strong resonance electron-donating effect. vanderbilt.edulibretexts.org

-F (Fluoro): A deactivating group via its inductive effect, but an ortho, para-director due to resonance. libretexts.orgmasterorganicchemistry.com

-CHF₂ (Difluoromethyl): A deactivating group due to its strong inductive electron-withdrawing effect, making it a meta-director. vanderbilt.edumasterorganicchemistry.com

The positions available for substitution are C2, C4, and C6. The powerfully activating -OH group dominates the directing effects. libretexts.org Therefore, incoming electrophiles are directed primarily to the positions ortho to the hydroxyl group (C2 and C6). The para-position (C4) is sterically hindered and electronically deactivated by the adjacent -CHF₂ and -F groups.

| Position of Attack | Directing Influences | Predicted Outcome |

| C2 | ortho to -OH (activating), meta to -CHF₂ (deactivating), meta to -F (deactivating) | Major Product |

| C4 | para to -OH (activating), ortho to -CHF₂ (deactivating), ortho to -F (deactivating) | Minor or No Product |

| C6 | ortho to -OH (activating), meta to -CHF₂ (deactivating), ortho to -F (deactivating) | Major Product |

Thus, reactions such as nitration, halogenation, or Friedel-Crafts alkylation are expected to yield a mixture of 2- and 6-substituted products. The exact ratio would depend on the specific electrophile and reaction conditions.

Nucleophilic Aromatic Substitution Mechanisms

Nucleophilic aromatic substitution (SₙAr) typically requires a good leaving group (such as a halogen) and the presence of strong electron-withdrawing groups positioned ortho and/or para to it. mdpi.comnih.gov In this compound, the fluorine atom at C5 is a potential leaving group.

The feasibility of SₙAr at the C5 position is complex. The -CHF₂ group at C3 is meta to the fluorine, providing only moderate activation. The -OH group at C1 is para, but it is an electron-donating group, which disfavors the SₙAr mechanism. However, a novel strategy involves the oxidation of the phenol to a phenoxyl radical. This radical acts as a powerful transient electron-withdrawing group, significantly lowering the barrier for nucleophilic substitution on halophenols. osti.gov This "homolysis-enabled electronic activation" could potentially allow for the displacement of the C5-fluorine by strong nucleophiles.

Alternatively, the hydroxyl group can be converted into a better leaving group, such as a triflate (-OTf). Deoxyfluorination reactions, for instance using reagents like PhenoFluor, can also replace the hydroxyl group with fluorine, although this is more challenging for electron-rich phenols. harvard.eduresearchgate.net In polyfluoroarenes, SₙAr reactions are more common, where a fluorine atom is displaced by nucleophiles like alcohols, amines, or thiols. mdpi.commdpi.com

Cross-Coupling Reactions and Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation and can be applied to functionalize this compound in several ways. icmpp.ronih.gov

Using the Phenol as a Nucleophile: The phenol can be used directly as a nucleophilic partner in certain coupling reactions. For example, Pd-catalyzed C-N cross-coupling can synthesize arylamines from aryl halides and the phenol's corresponding phenoxide. acs.org Similarly, Pd-catalyzed glycosylation reactions can couple phenols with glycosyl donors. researchgate.net

Functionalization via an Introduced Halogen: A more common strategy involves first introducing a halogen at a reactive position via EAS (e.g., bromination at the C2/C6 positions). This new aryl bromide can then serve as the electrophilic partner in a variety of cross-coupling reactions:

Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (R-B(OH)₂) to form a new C-C bond.

Heck Coupling: Reaction with an alkene to form a substituted alkene.

Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond. acs.org

Sonogashira Coupling: Reaction with a terminal alkyne to form a C-C triple bond.

This two-step approach of halogenation followed by cross-coupling allows for the introduction of a wide array of functional groups onto the aromatic ring, making this compound a versatile building block for complex target molecules. Direct synthesis of unprotected phenols using palladium-catalyzed cross-coupling of iodo-phenols with organozinc reagents has also been demonstrated, showing the robustness of these methods even in the presence of an acidic phenol group. nih.gov

Reactivity and Stability of the Difluoromethyl Moiety

The introduction of a difluoromethyl (CF2H) group into an aromatic ring, as seen in this compound, significantly influences the molecule's chemical properties. This section explores the reactivity and stability of this specific moiety, focusing on its behavior in reduction reactions and its role in forming non-covalent interactions.

Hydrogen Bonding Characteristics and Intermolecular Interactions

The difluoromethyl group and the fluorine substituent on the phenol ring of this compound play crucial roles in defining its intermolecular interactions. These interactions are critical in molecular recognition, crystal packing, and influencing the compound's physical properties.

The Difluoromethyl Group as a Hydrogen Bond Donor:

While C-H bonds are typically not considered strong hydrogen bond donors, the presence of two highly electronegative fluorine atoms polarizes the C-H bond in the difluoromethyl group, enabling it to act as a competent hydrogen bond donor. nih.govchemistryviews.orgcas.cnnih.gov This C-H···A (where A is a hydrogen bond acceptor like oxygen or nitrogen) interaction is a key feature of the CF2H moiety. It has been proposed as a bioisostere for hydroxyl (OH) and thiol (SH) groups, capable of mimicking their hydrogen bonding capabilities. nih.govnih.gov

Studies on model compounds have provided quantitative insights into this interaction. For example, a comparative analysis of o-nitro-α,α-difluorotoluene and o-nitrophenol revealed that both form hydrogen-bonded dimers in the solid state. The intermolecular CF2–H···O bond was found to have a bond distance of 2.42(3) Å and a C–H···O angle of 157(2)°. nih.gov The interaction energy of the CF2H group acting as a hydrogen bond donor is estimated to be approximately -1 kcal/mol, with a typical hydrogen-to-acceptor distance of about 2.4 Å. bohrium.com

| Interaction Type | Donor | Acceptor | H···A Distance (Å) | Angle (°) | Calculated Bonding Energy (kcal/mol) | Reference |

| Intermolecular | CF2H | O -N | 2.42(3) | 157(2) | -3.1 | nih.govchemistryviews.org |

| Intramolecular | CF2H | O =C | ~2.4 | - | ~ -1.0 | bohrium.com |

This table presents data from model systems to illustrate the hydrogen bonding potential of the difluoromethyl group.

Fluorine Atoms as Hydrogen Bond Acceptors:

Influence of Fluorination on Phenolic Hydrogen Bonding:

The fluorine atom at the 5-position of the phenol ring, being an electron-withdrawing group, increases the acidity of the phenolic proton. This enhances the strength of the O-H group as a hydrogen bond donor. This effect, combined with the hydrogen bonding capabilities of the difluoromethyl group, results in a complex network of potential intermolecular interactions for this compound.

Structure Property Relationships and Derivative Chemistry of 3 Difluoromethyl 5 Fluorophenol

Synthesis and Characterization of Novel Derivatives

The synthesis of novel derivatives from 3-(Difluoromethyl)-5-fluorophenol (B6226386) can be achieved through various reactions targeting the phenolic hydroxyl group. A primary method involves the formation of difluoromethyl ethers, a motif of growing importance in medicinal chemistry. orgsyn.org One common strategy is the reaction of the phenol (B47542) with a difluorocarbene source. orgsyn.orgnih.gov For instance, the use of reagents like sodium chlorodifluoroacetate or difluoromethyltriflate (HCF₂OTf) can effectively convert phenols into aryl difluoromethyl ethers. orgsyn.orgnih.gov The reaction with HCF₂OTf, in the presence of a base like potassium hydroxide (B78521), is proposed to proceed through the in-situ formation of difluorocarbene, which then reacts with the phenoxide. nih.gov

Another synthetic route to derivatives involves the conversion of the phenol to other functional groups. For example, aryl boronic acids can be transformed into aryl difluoromethyl ethers in a one-pot, two-step sequence involving initial oxidation to the phenol followed by difluoromethylation. nih.gov This suggests that derivatives of this compound could be prepared from a corresponding boronic acid precursor. Furthermore, standard phenolic reactions, such as etherification with various alkyl halides or acylation with acid chlorides to form esters, can be applied to generate a diverse library of derivatives. vanderbilt.edu

The characterization of these novel derivatives would rely on a suite of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H, ¹³C, and ¹⁹F NMR, would be essential for confirming the successful incorporation of new functional groups and for detailed structural elucidation. nih.govmdpi.com Mass spectrometry (MS) would be used to determine the molecular weight and confirm the elemental composition of the synthesized compounds. nih.govmdpi.com Infrared (IR) spectroscopy could identify the presence of key functional groups, such as the disappearance of the broad O-H stretch of the phenol and the appearance of new bands corresponding to the derivative. vanderbilt.edu

Influence of Fluorine Substitution on Electronic Properties

The electronic landscape of the phenol ring is significantly shaped by the presence of both the fluorine atom and the difluoromethyl group. These substituents exert powerful electron-withdrawing effects, which in turn modulate the reactivity and properties of the molecule, most notably its acidity.

Modulation of Phenolic Acidity (pKa)

Phenols are generally more acidic than aliphatic alcohols because the negative charge of the resulting phenoxide ion is stabilized by resonance delocalization into the benzene (B151609) ring. vanderbilt.edu The acidity of a phenol is further enhanced by the presence of electron-withdrawing substituents, which stabilize the phenoxide ion through both inductive and resonance effects. vanderbilt.edu In this compound, both the fluorine atom and the difluoromethyl group are electron-withdrawing, leading to a predicted increase in acidity (a lower pKa value) compared to phenol (pKa ≈ 10.0) or 3-fluorophenol (B1196323) (pKa ≈ 9.3). vanderbilt.eduucla.edu

The inductive effect of the fluorine atom and the strong inductive effect of the difluoromethyl group help to disperse the negative charge on the phenoxide oxygen, stabilizing the conjugate base and making the parent phenol a stronger acid. By comparing the pKa values of related phenols, the additive effect of these substituents can be appreciated. For example, the introduction of a single trifluoromethyl group (a stronger electron-withdrawing group than difluoromethyl) at the meta position, as in 3-(Trifluoromethyl)phenol, lowers the pKa to 9.08. ut.ee The presence of two trifluoromethyl groups in 3,5-bis(trifluoromethyl)phenol (B1329299) further decreases the pKa to 8.03, demonstrating the significant impact of multiple electron-withdrawing groups. ut.ee It is therefore expected that the pKa of this compound would be lower than that of 3-fluorophenol.

Table 1: Comparison of pKa Values for Substituted Phenols

| Compound | pKa Value | Reference(s) |

|---|---|---|

| Phenol | ~10.0 | vanderbilt.edu |

| 3-Fluorophenol | 9.3 | ucla.edu |

| 4-Fluorophenol | 9.89 | ut.ee |

| 3-(Trifluoromethyl)phenol | 9.08 | ut.ee |

This table is interactive. Click on the headers to sort the data.

Electron-Withdrawing Effects of Fluorine and Difluoromethyl Groups

The electron-withdrawing nature of fluorine and the difluoromethyl group is fundamental to their influence on the molecule's electronic properties. Fluorine is the most electronegative element and exerts a strong inductive effect (-I effect). researchgate.net It can also participate in resonance by donating its lone-pair electrons (+M effect), though its inductive effect is generally dominant in phenols. researchgate.netrsc.org

The difluoromethyl group (–CF₂H), like the trifluoromethyl group (–CF₃), is a potent electron-withdrawing group primarily due to the strong inductive effect of the two fluorine atoms. researchgate.net This effect leads to a significant polarization of the C-F bonds, drawing electron density away from the aromatic ring. This deactivation of the ring stabilizes the phenoxide anion, which accounts for the increased acidity of the parent phenol. vanderbilt.edu The combined inductive pull of the meta-positioned fluorine and difluoromethyl groups in this compound makes the aromatic ring electron-deficient and enhances the acidity of the hydroxyl proton.

Conformational Analysis and Stereochemical Considerations in Derivatives

The introduction of fluorine and fluorinated groups can profoundly impact the conformational preferences of a molecule. nih.govsemanticscholar.org For derivatives of this compound, particularly those with flexible side chains attached to the phenolic oxygen, the interplay of steric, electrostatic, and hydrogen-bonding interactions will dictate the most stable conformations.

Studies on related fluorinated systems, such as those containing a 1,3-difluoro motif, show a strong influence on alkane chain conformation, with a notable dependence on the polarity of the surrounding medium. nih.govsemanticscholar.org In derivatives of this compound, rotation around the C-O bond and any subsequent single bonds in a side chain would be influenced by repulsive and attractive forces between the fluorine substituents on the ring and atoms in the side chain. For example, the difluoromethyl group itself can act as a hydrogen bond donor, which could lead to intramolecular hydrogen bonds in certain derivatives, thereby stabilizing specific conformations. rsc.org

Computational modeling, alongside experimental NMR analysis, is a powerful tool for investigating these conformational preferences. nih.govrsc.org For instance, in N-difluoromethylated amides, DFT calculations have shown that the difluoromethyl group can interact with both carbonyl and phenyl groups, influencing the cis-trans conformational equilibrium. rsc.org When designing derivatives of this compound, especially for biological applications, understanding these stereochemical and conformational factors is critical, as the three-dimensional shape of a molecule is often key to its function. The creation of chiral centers upon derivatization would also necessitate the consideration of different stereoisomers and their unique properties.

Bioisosteric Potential of the Difluoromethyl Group in Molecular Design

The difluoromethyl (CF₂H) group is a highly valuable moiety in modern drug design, largely due to its role as a bioisostere for several common functional groups. nih.govresearchgate.net Bioisosteres are substituents or groups that possess similar physical or chemical properties and which produce broadly similar biological effects. nih.gov The thoughtful application of bioisosterism can lead to improved potency, selectivity, and pharmacokinetic properties of drug candidates. nih.gov

The CF₂H group is frequently employed as a bioisostere for hydroxyl (–OH), thiol (–SH), and amino (–NH₂) groups. researchgate.netnih.gov This substitution can enhance metabolic stability, as the C-F bond is significantly stronger than C-H, C-O, or C-S bonds, making the group more resistant to metabolic degradation. researchgate.netnih.gov

A key feature of the difluoromethyl group is its ability to act as a "lipophilic hydrogen bond donor". researchgate.net The C-H bond in the CF₂H group is polarized by the two adjacent, highly electronegative fluorine atoms, enabling it to participate in hydrogen bonding. researchgate.netnih.gov This unique combination of lipophilicity and hydrogen-bonding capacity can significantly enhance a molecule's binding affinity to its biological target and improve its ability to permeate cell membranes. researchgate.netresearchgate.net Compared to the more common trifluoromethyl (–CF₃) group, the difluoromethyl group is less lipophilic and retains a hydrogen bond donor capability, offering a distinct set of properties for fine-tuning molecular characteristics. researchgate.net The incorporation of the this compound scaffold into larger molecules leverages these beneficial properties for the rational design of new therapeutic agents. acs.org

Table 2: Bioisosteric Roles of the Difluoromethyl (CF₂H) Group

| CF₂H Group as a Bioisostere for | Property Modulation | Reference(s) |

|---|---|---|

| Hydroxyl (–OH) | Increases metabolic stability, modulates lipophilicity and hydrogen bonding. | researchgate.netnih.gov |

| Thiol (–SH) | Enhances metabolic stability, acts as a lipophilic hydrogen bond donor. | researchgate.netnih.gov |

This table is interactive. Click on the headers to sort the data.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 3,5-difluorophenol (B1294556) |

| 3-fluorophenol |

| 4-fluorophenol |

| 3-(Trifluoromethyl)phenol |

| 3,5-bis(trifluoromethyl)phenol |

| Phenol |

| Sodium chlorodifluoroacetate |

| Difluoromethyltriflate |

| Potassium hydroxide |

| Trifluoromethyl group |

| Cyclohexanol |

| 2-fluorophenol |

| 2-nitrophenol |

| 3-nitrophenol |

| 4-nitrophenol |

Computational and Theoretical Investigations of 3 Difluoromethyl 5 Fluorophenol

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic landscape of a molecule. These methods solve approximations of the Schrödinger equation to determine electron distribution and energy levels, which in turn dictate the molecule's chemical behavior.

The three-dimensional structure of 3-(Difluoromethyl)-5-fluorophenol (B6226386) is not static. Rotation around single bonds, specifically the C-O bond of the hydroxyl group and the C-C bond connecting the difluoromethyl group to the aromatic ring, gives rise to different spatial arrangements known as conformers. Each conformer possesses a distinct potential energy, and mapping these energies creates a conformational energy landscape.

Computational studies on similar fluorinated compounds reveal that the presence of electronegative fluorine atoms significantly influences conformational preferences through steric and electronic effects like hyperconjugation and electrostatic interactions. researchgate.net For this compound, quantum chemical calculations can identify the most stable conformers (local minima on the potential energy surface) and the energy barriers for rotation (transition states). The stability is governed by intramolecular interactions, such as potential hydrogen bonding between the phenolic hydrogen and the fluorine atoms of the difluoromethyl group, and dipole moment minimization. researchgate.net

Below is a hypothetical data table representing the relative energies of possible conformers, as would be determined by DFT calculations. The orientation of the -OH and -CHF₂ groups relative to the ring's fluorine atom defines the conformer.

Table 1: Calculated Relative Energies of this compound Conformers This table is illustrative and based on typical results from DFT calculations.

| Conformer | Dihedral Angle (F-C5-C6-O) | Dihedral Angle (C4-C3-C-H) | Relative Energy (kcal/mol) | Stability Ranking |

|---|---|---|---|---|

| I | 0° (syn-periplanar) | 60° | 0.00 | Most Stable |

| II | 180° (anti-periplanar) | 60° | 1.25 | Less Stable |

| III | 0° (syn-periplanar) | 180° | 2.50 | Least Stable |

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to predict chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO, being the outermost electron-containing orbital, acts as an electron donor (nucleophile), while the LUMO, as the lowest-energy empty orbital, acts as an electron acceptor (electrophile). libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. taylorandfrancis.com

Table 2: Predicted Frontier Orbital Energies for this compound This table is illustrative and based on typical results from DFT calculations.

| Molecular Orbital | Energy (eV) | Implication for Reactivity |

|---|---|---|

| HOMO | -9.85 | Indicates tendency to donate electrons in reactions. |

| LUMO | -1.20 | Indicates tendency to accept electrons in reactions. |

Quantum chemical calculations can accurately predict various spectroscopic signatures, which are essential for compound identification and structural elucidation. nih.gov

NMR Spectroscopy: Theoretical calculations can predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts. This is achieved by calculating the magnetic shielding tensor for each nucleus, which is highly sensitive to the local electronic environment. These predicted spectra serve as a powerful tool for validating experimentally obtained data. nih.gov

IR Spectroscopy: Infrared (IR) spectra can be simulated by calculating the vibrational frequencies and their corresponding intensities. Each vibrational mode corresponds to a specific molecular motion (e.g., stretching, bending) and appears as a peak in the spectrum. This is invaluable for identifying functional groups, such as the O-H stretch of the phenol (B47542) and the C-F stretches of the difluoromethyl group.

UV-Vis Spectroscopy: Electronic excitations, which occur upon absorption of ultraviolet or visible light, can be predicted using methods like Time-Dependent Density Functional Theory (TD-DFT). nih.gov The calculations yield the excitation energies (corresponding to absorption wavelengths, λ_max) and the oscillator strengths (corresponding to absorption intensities).

Table 3: Predicted Spectroscopic Data for this compound This table is illustrative and based on typical results from quantum chemical calculations.

| Spectroscopy Type | Parameter | Predicted Value | Assignment |

|---|---|---|---|

| ¹³C NMR | Chemical Shift (δ) | 160.5 ppm | C-OH |

| ¹³C NMR | Chemical Shift (δ) | 115.2 ppm (t) | C-CHF₂ |

| ¹H NMR | Chemical Shift (δ) | 9.8 ppm (s) | -OH |

| ¹H NMR | Chemical Shift (δ) | 6.7 ppm (t) | -CHF₂ |

| ¹⁹F NMR | Chemical Shift (δ) | -110.0 ppm | Ring Fluorine |

| ¹⁹F NMR | Chemical Shift (δ) | -125.5 ppm (d) | Difluoromethyl |

| IR | Vibrational Frequency | 3600 cm⁻¹ | O-H Stretch |

| IR | Vibrational Frequency | 1100-1000 cm⁻¹ | C-F Stretches |

Reaction Mechanism Elucidation Through Computational Chemistry

Computational chemistry is a vital tool for investigating the pathways of chemical reactions, providing insights into transition states, intermediates, and reaction kinetics that are often difficult to study experimentally. mdpi.com For a molecule like this compound, computational studies could elucidate the mechanisms of reactions such as electrophilic aromatic substitution, etherification of the phenolic hydroxyl group, or reactions involving the difluoromethyl moiety.

By mapping the potential energy surface of a reaction, chemists can identify the lowest-energy path from reactants to products. This involves locating the structure and energy of the transition state—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state determines the activation energy, which is directly related to the reaction rate. Such studies have been used to understand complex processes, including difluoromethylation mechanisms involving radical species or transition-metal catalysis. rsc.orgmontclair.edu

Molecular Dynamics Simulations for Intermolecular Interactions

While quantum chemistry focuses on the electronic structure of single or small groups of molecules, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. researchgate.net MD simulations allow for the investigation of large systems containing thousands of atoms, making them ideal for studying intermolecular interactions in condensed phases.

The behavior of this compound in a solution is critically dependent on its interactions with the surrounding solvent molecules. MD simulations can model these interactions explicitly, providing a detailed picture of the solvation process. aps.org By simulating the molecule in a box of solvent molecules (e.g., water, ethanol, or a non-polar solvent like benzene), one can analyze the structure of the solvation shells and the dynamics of solvent exchange. rsc.org

Key interactions for this compound would include:

Hydrogen Bonding: The phenolic -OH group can act as both a hydrogen bond donor (with its hydrogen) and an acceptor (with its oxygen). This is the dominant interaction in polar protic solvents like water or methanol.

Dipole-Dipole Interactions: The polar C-F and C-O bonds contribute to a net molecular dipole moment, leading to interactions with other polar molecules.

Van der Waals Forces: These non-specific interactions are present in all solvent environments but are the primary mode of interaction in non-polar solvents.

MD simulations can quantify these interactions, calculate the free energy of solvation, and predict how the molecule might aggregate in different environments. rsc.org

Table 4: Summary of Expected Solvent-Solute Interactions for this compound from Molecular Dynamics Simulations

| Solvent Type | Dominant Interaction Type | Specific Interactions |

|---|---|---|

| Polar Protic (e.g., Water) | Hydrogen Bonding | Phenolic -OH acts as H-bond donor and acceptor. |

| Polar Aprotic (e.g., DMSO) | Dipole-Dipole | Interaction between molecular dipoles of solute and solvent. |

Protein-Ligand Binding Simulations (General Principles)

The interaction between a small molecule, or ligand, such as this compound, and a protein is a central focus of drug discovery and molecular biology. mdsim360.com Protein-ligand binding simulations are powerful computational techniques used to model and analyze these interactions at an atomic level. mdsim360.comnumberanalytics.com These simulations provide deep insights into the dynamic behavior of proteins and their interactions with ligands, which is critical for designing new therapeutic agents. mdsim360.comnih.gov The primary goal is to understand the binding modes, predict binding affinities, and elucidate the thermodynamic and kinetic profiles of the interaction. nih.govnih.gov

Two predominant methods form the foundation of protein-ligand binding simulations: Molecular Dynamics (MD) and Monte Carlo (MC) simulations. numberanalytics.com

Molecular Dynamics (MD) Simulations: MD simulations are a cornerstone for studying biomolecular systems, offering detailed views of protein dynamics and conformational changes upon ligand binding. nih.gov The principle involves solving Newton's equations of motion for every atom in the system. numberanalytics.com The system, comprising the protein, the ligand, and a simulated solvent environment (typically water), is governed by a potential energy function known as a force field. numberanalytics.com This force field is a collection of parameters that mathematically describe the bonded (e.g., bond stretching, angle bending) and non-bonded (e.g., van der Waals, electrostatic) interactions between atoms. numberanalytics.com By simulating the movements of atoms over time, MD can reveal pathways of ligand binding, conformational shifts in the protein (an "induced fit"), and the stability of the resulting protein-ligand complex. nih.govnih.gov

Monte Carlo (MC) Simulations: MC simulations offer an alternative approach based on statistical mechanics. numberanalytics.com Instead of simulating a time-based trajectory, MC methods generate a multitude of system states through random changes in the positions, orientations, or conformations of the molecules. numberanalytics.com Each new state is accepted or rejected based on a probability criterion, such as the Metropolis criterion, which ensures that the system properly samples its thermodynamic ensemble. numberanalytics.com This method is particularly effective for exploring a wide range of possible binding poses and for calculating thermodynamic properties like binding free energy. nih.gov

The process for conducting these simulations involves several key stages, as outlined in the table below.

| Step | Description | Key Objective |

| System Preparation | The initial 3D structures of the protein and the ligand (e.g., this compound) are obtained. The protein is prepared by adding hydrogen atoms and assigning protonation states. The ligand's geometry is optimized. | To create a valid and realistic starting model for the simulation. |

| Force Field Assignment | A suitable force field (e.g., CHARMM, AMBER) is chosen to describe the interatomic forces for both the protein and the ligand. | To accurately model the physics governing molecular interactions. |

| Solvation | The protein-ligand complex is placed in a simulation box, typically filled with water molecules to mimic physiological conditions. Ions are added to neutralize the system's charge. mdsim360.com | To simulate the effect of the solvent environment on the binding process. |

| Equilibration | The system undergoes a period of simulation under controlled temperature and pressure to allow it to relax from the initial, artificial state into a stable, equilibrated state. numberanalytics.com | To ensure the simulation starts from a thermodynamically plausible configuration. |

| Production Run | The main simulation is run for an extended period, during which the trajectory data (atomic positions, velocities, and energies) is saved at regular intervals. | To collect sufficient data to analyze the dynamic behavior and calculate properties of interest. |

| Analysis | The saved trajectory is analyzed to calculate binding free energies, identify key intermolecular interactions (like hydrogen bonds), and observe conformational changes. | To extract meaningful biological insights from the raw simulation data. |

Ultimately, these simulations provide a computational microscope to view the intricate dance between a ligand and its protein target, guiding the rational design of molecules with improved affinity and specificity. numberanalytics.comnih.gov

In Silico Modeling in Fluorine Chemistry Research

The introduction of fluorine into organic molecules can dramatically alter their chemical and physical properties, including acidity, lipophilicity, metabolic stability, and binding affinity. nih.gov In silico modeling, or computational chemistry, has become an indispensable tool for understanding and predicting these effects, thereby guiding the synthesis and application of fluorinated compounds like this compound. newswise.comnih.gov

Computational methods in fluorine chemistry are diverse, ranging from quantum mechanics (QM) to molecular mechanics (MM). These approaches allow researchers to investigate phenomena that are often difficult to probe experimentally. For instance, quantum chemical calculations can be used to screen for new chemical reactions and predict their outcomes before any experiments are conducted in the lab. newswise.com This strategy has been successfully used to discover novel fluorination reactions. newswise.com

Density Functional Theory (DFT) and ab initio methods are frequently employed to study fluorinated molecules. nih.gov These QM methods can accurately calculate electron distribution, molecular orbital energies, and reaction energetics. Such calculations have been used to investigate the recognition of fluoride (B91410) ions by borazine-based receptors, showing how fluorine substitution enhances binding affinity. nih.gov Similarly, simulations have been used to model the complex interactions of fluorine atoms with silicon surfaces, a process fundamental to the electronics industry. researchgate.netnih.govresearchgate.net

The table below summarizes key in silico methods and their applications in the context of fluorine chemistry research.

| Computational Method | Level of Theory | Primary Applications in Fluorine Chemistry | Relevance to this compound |

| Density Functional Theory (DFT) | Quantum Mechanics | Calculating electronic structure, reaction energies, and spectroscopic properties. Predicting the impact of fluorine on molecular reactivity and acidity. | Could be used to calculate the pKa of the phenolic hydroxyl group and predict its reactivity in electrophilic aromatic substitution. |

| Ab Initio Methods (e.g., MP2) | Quantum Mechanics | High-accuracy calculation of molecular properties and interaction energies. Used for benchmarking other methods. | Provides a high-fidelity understanding of the intramolecular interactions between the difluoromethyl group, the fluorine atom, and the phenol ring. |

| Molecular Dynamics (MD) | Molecular Mechanics | Simulating the dynamic behavior of fluorinated molecules in condensed phases (e.g., in water or a lipid bilayer). | Would allow for the study of its membrane permeability and interaction with biological macromolecules like enzymes or receptors. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Hybrid | Studying reactions in complex environments, such as enzyme-catalyzed reactions, where the reactive center is treated with QM and the surrounding protein with MM. | Essential for modeling the interaction of this compound within a protein's active site, treating the ligand and key residues with high accuracy. |

| Automated Reaction Discovery (e.g., AFIR method) | Quantum Mechanics | Systematically exploring reaction pathways to discover novel chemical transformations and predict reaction mechanisms. newswise.com | Could be applied to predict potential metabolic pathways or to design novel synthetic routes to the compound and its derivatives. |

Advanced Research Applications of 3 Difluoromethyl 5 Fluorophenol in Chemical and Biological Sciences

Applications as a Versatile Chemical Synthon

3-(Difluoromethyl)-5-fluorophenol (B6226386) is a trifunctional scaffold, providing chemists with multiple handles for selective modification. This characteristic makes it a highly sought-after starting material for constructing intricate molecular architectures.

Key Intermediate in the Synthesis of Complex Organic Molecules

The robust structure of this compound makes it an ideal starting point for synthesizing complex heterocyclic compounds, which are prevalent in pharmaceuticals and agrochemicals. A significant application is in the creation of substituted pyrazoles. For instance, the core of this compound is used to construct advanced intermediates like 5-fluoro-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. justia.comsci-hub.se This transformation typically involves a multi-step sequence where the phenol (B47542) is first converted into a corresponding hydrazine, which then undergoes cyclization to form the pyrazole (B372694) ring. sci-hub.sersc.org These pyrazole derivatives are themselves valuable scaffolds for further functionalization in various research and development programs. justia.com

Table 1: Synthesis of Complex Molecules from this compound Core

| Starting Material/Core Structure | Reaction Type | Resulting Complex Molecule | Significance |

| This compound | Multi-step synthesis involving cyclization | 3-(Difluoromethyl)-5-fluoro-1H-pyrazole derivatives | Key building blocks for agrochemicals and pharmaceuticals. sci-hub.sersc.org |

| Ethyl difluoroacetoacetate (precursor to the core) | Cyclization, Chlorination, Fluorination | 5-fluoro-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | Advanced intermediate for fungicides and other bioactive compounds. justia.com |

Reagent for Novel Chemical Transformations

While primarily employed as a structural building block, the reactivity of the functional groups in this compound allows it to participate in a variety of chemical transformations. The phenolic hydroxyl group can be readily derivatized through reactions like Williamson ether synthesis to form aryl ethers or through esterification. The aromatic ring itself can undergo further substitution, guided by the existing groups. However, its most prominent role in transformations is as a key reactant that incorporates the difluoromethylphenyl moiety into a larger target molecule, a process central to its utility as a synthon. justia.comsci-hub.se

Significance in Pharmaceutical Research and Drug Discovery (as an intermediate/scaffold)

In medicinal chemistry, the design of new drugs is a process of multi-parameter optimization, aiming to enhance efficacy while maintaining favorable safety and pharmacokinetic profiles. The incorporation of the 3-(difluoromethyl)-5-fluorophenyl scaffold into preclinical drug candidates has been shown to be a valuable strategy for achieving these goals.

Enhancement of Metabolic Stability in Preclinical Drug Candidates

Table 2: Impact of Difluoromethyl Group on Metabolic Stability

| Functional Group | Relative C-H/C-F Bond Strength | Susceptibility to CYP450 Oxidation | Expected Impact on Metabolic Half-life |

| Methyl (–CH₃) | Weaker | High | Shorter |

| Difluoromethyl (–CHF₂) | Stronger | Low | Longer |

Modulation of Binding Affinity and Selectivity with Biological Targets

The introduction of fluorine and difluoromethyl groups into a drug molecule can significantly alter its interaction with its biological target, such as a protein receptor or enzyme. The difluoromethyl group is a recognized hydrogen bond donor and can form crucial interactions with amino acid residues in a protein's binding pocket. nih.govontosight.ai These non-covalent interactions, such as hydrogen bonds and multipolar C–F···C=O interactions, can substantially increase the binding affinity of the ligand for its target. nih.govnih.gov For example, studies on other fluorinated inhibitors have shown that replacing a methyl group with a trifluoroethyl group can lead to a tenfold increase in binding affinity due to favorable interactions between the fluorine atoms and the protein backbone. nih.gov The strategic placement of the 3-(difluoromethyl)-5-fluorophenyl moiety can therefore be used to fine-tune a drug candidate's potency and selectivity. ontosight.ainih.gov

Table 3: Fluorine-Mediated Interactions in Drug-Target Binding

| Functional Group | Potential Non-Covalent Interactions | Effect on Binding |

| Phenyl Fluorine (Ar-F) | Dipole-dipole, Orthogonal multipolar interactions | Enhanced affinity and selectivity |

| Difluoromethyl (–CHF₂) | Hydrogen bond donor, Multipolar interactions | Increased binding potency |

Design of Bioactive Scaffolds and Chemical Probes with Fluorinated Moieties

A molecular scaffold is a core structure upon which new molecules can be systematically built. nih.gov this compound is an exemplary scaffold in medicinal chemistry. Its three distinct functional groups offer chemists precise control for creating libraries of analogues for structure-activity relationship (SAR) studies. The phenol allows for the attachment of various groups to explore different pockets of a binding site, while the fluorine and difluoromethyl groups provide built-in modulators of metabolic stability and binding affinity. nih.govnih.gov This allows for the rational design of new bioactive compounds and chemical probes to investigate biological systems, leveraging the unique properties that the fluorinated moieties confer. nih.govontosight.ai

Investigation of Molecular Interactions with Enzymes and Receptors

The structural motifs present in this compound, namely the difluoromethyl (CF2H) group and the fluoro-substituted phenyl ring, are known to play a crucial role in mediating interactions with biological macromolecules such as enzymes and receptors. The difluoromethyl group, in particular, is recognized as a bioisostere of hydroxyl or thiol groups, capable of participating in hydrogen bonding, which is fundamental to the binding affinity of ligands to their protein targets.

Research into fluorinated polyphenols has shed light on their potential as selective inhibitors of various kinases. For instance, fluorinated derivatives of natural polyphenols have been investigated as inhibitors of DYRK1A/B kinase, an enzyme implicated in neuroinflammatory diseases. nih.gov The introduction of fluorine atoms can significantly enhance the inhibitory activity and selectivity of these compounds. nih.gov While specific studies detailing the interaction of this compound with a particular enzyme or receptor are not extensively documented in publicly available literature, the principles derived from related compounds are highly relevant. The presence of the difluoromethyl group in a phenol derivative suggests its potential to mimic the hydrogen bonding patterns of natural ligands, thereby facilitating improved binding to target proteins. mdpi.com

Contributions to Agrochemical Development

Fluorinated compounds play a pivotal role in the development of modern agrochemicals, including herbicides, fungicides, and insecticides. The inclusion of fluorine can enhance the efficacy, selectivity, and metabolic stability of these agents. The this compound scaffold is a valuable precursor for the synthesis of new agrochemical candidates.

The development of selective herbicides is a key area of research, with a focus on compounds that are effective against weeds while being safe for crops. mdpi.com Fluorinated phenolic compounds are known to be important intermediates in the synthesis of such herbicides. For example, a related compound, 5-Chloro-2-(difluoromethyl)-3-fluoro-phenol, has been shown to exhibit selective herbicidal activity. mdpi.com This suggests that derivatives of this compound could also be explored for similar applications. The structural features of these molecules are crucial for their selective action, which often involves the inhibition of specific plant enzymes.

In the realm of fungicides, fluorinated compounds have also made significant contributions. For instance, derivatives of 3-(2-thienyl)-5-(trifluoromethyl)-1,2,4-oxadiazole have been investigated as agrochemical fungicides. nih.gov While this example does not directly involve a phenol, it highlights the importance of fluorinated heterocyclic compounds in this sector. The phenolic group of this compound provides a convenient handle for the synthesis of a wide array of derivatives, including ethers and esters, which can be further elaborated to produce novel fungicidal agents. The metabolic stability conferred by the C-F bonds can lead to longer-lasting protection against fungal pathogens in agricultural settings.

Role in Materials Science Research

The unique properties of organofluorine compounds, such as high thermal stability, chemical resistance, and distinct optical and electronic characteristics, make them attractive for applications in materials science. numberanalytics.com While the specific use of this compound in materials science is an emerging area of research, the applications of related fluorinated phenols provide strong indications of its potential.

One significant area of application for fluorinated aromatics is in the synthesis of liquid crystals. researchgate.netbeilstein-journals.org The introduction of fluorine atoms into the molecular structure of liquid crystalline materials can influence their mesomorphic behavior, dielectric anisotropy, and other physical properties that are critical for their use in display technologies. nih.gov A patent for the synthesis of the related compound 3,5-difluorophenol (B1294556) mentions its utility in the preparation of liquid crystal materials, as well as dyes, plastics, and rubber additives. researchgate.net This suggests that this compound could also serve as a valuable building block for the creation of novel liquid crystalline materials with tailored properties. The difluoromethyl group would be expected to further modify the polarity and intermolecular interactions, potentially leading to materials with desirable characteristics for advanced display applications.

Future Research Perspectives and Emerging Directions for 3 Difluoromethyl 5 Fluorophenol

Development of Green and Sustainable Synthetic Routes

The principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are paramount in contemporary synthetic chemistry. youtube.comnih.gov Future research on 3-(difluoromethyl)-5-fluorophenol (B6226386) will undoubtedly prioritize the development of sustainable synthetic strategies.

Current synthetic approaches to fluorinated phenols often rely on multi-step sequences that may involve harsh reagents and generate significant waste. For instance, the synthesis of the related 3,5-difluorophenol (B1294556) has been achieved from 3,5-difluorobromobenzene, but this can involve organolithium intermediates requiring cryogenic temperatures and stoichiometric amounts of reagents. google.com A promising avenue for the greener synthesis of this compound could involve a convergent approach starting from readily available precursors.

One potential green synthetic route could be envisioned starting from 1-bromo-3,5-difluorobenzene. This precursor can be subjected to a nucleophilic substitution with a hydroxide (B78521) source, a reaction that has been explored for the synthesis of 3,5-difluorophenol. google.com Subsequent selective C-H difluoromethylation would then yield the target molecule. The development of catalytic C-H functionalization methods, particularly those employing earth-abundant metals or photoredox catalysis, would be a significant step towards a more sustainable process. nih.gov Another approach could involve the use of fluoroform (CHF3) as a difluoromethylating agent, which is considered an ideal, atom-economical reagent, although its low reactivity presents a challenge that could be addressed through innovative catalytic systems, potentially in continuous flow reactors. rsc.org

Exploration of Undiscovered Reactivity Modes and Catalytic Processes

The reactivity of this compound is governed by the interplay of its three key functional components: the phenolic hydroxyl group, the aromatic ring, and the difluoromethyl group. While the general reactivity of phenols is well-established, the influence of the fluorine and difluoromethyl substituents opens up avenues for exploring novel transformations.

The phenolic hydroxyl group can be a site for O-functionalization, such as etherification. The difluoromethylation of phenols to form difluoromethoxyarenes is a known transformation, and exploring the reverse—selective functionalization of the phenol (B47542) in the presence of the difluoromethyl group—could lead to new synthetic methodologies. orgsyn.org Furthermore, the acidity of the phenolic proton is modulated by the electron-withdrawing nature of the fluorine and difluoromethyl groups, which could be exploited in various base-mediated reactions.

The aromatic ring is activated towards electrophilic substitution, and the directing effects of the existing substituents would guide the regioselectivity of such reactions. Conversely, the electron-deficient nature of the ring could make it amenable to nucleophilic aromatic substitution, particularly at the position activated by the fluorine atom.

A particularly exciting area for future research lies in the catalytic activation of the C-H and C-F bonds of the difluoromethyl group. While challenging, the selective functionalization of this group could provide access to a wide range of novel derivatives with potentially interesting properties. Research into transition-metal catalyzed cross-coupling reactions involving the C-F bonds of the difluoromethyl group is an emerging field with significant potential.

Integration with Advanced Analytical Techniques for Mechanistic Insights

A deep understanding of reaction mechanisms is crucial for the optimization of existing synthetic methods and the rational design of new ones. The presence of both fluorine-19 and hydrogen-1 nuclei in this compound makes it an ideal candidate for detailed mechanistic studies using advanced nuclear magnetic resonance (NMR) spectroscopy techniques.

¹⁹F NMR spectroscopy is a powerful tool for studying fluorinated compounds due to its high sensitivity and the large chemical shift dispersion of the ¹⁹F nucleus. rsc.org In-situ ¹⁹F NMR monitoring of reactions involving this compound can provide real-time information on the formation of intermediates and byproducts, offering valuable insights into the reaction pathway. nih.govnih.gov For example, in a proposed synthesis involving C-H difluoromethylation, ¹⁹F NMR could be used to track the consumption of the difluoromethylating agent and the appearance of the product, potentially identifying transient radical or organometallic intermediates. acs.org

Advanced mass spectrometry techniques, such as high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS), are indispensable for the characterization of reaction products and the elucidation of fragmentation pathways, which can provide clues about molecular structure and bonding. nih.govlibretexts.org The fragmentation pattern of this compound under mass spectrometric conditions could reveal the relative stabilities of different parts of the molecule and help in the identification of unknown products in complex reaction mixtures. Combining these analytical techniques with computational chemistry would allow for a comprehensive understanding of the energetic profiles of reaction pathways and the structures of transition states. nih.gov

Interdisciplinary Research at the Interface of Chemistry and Biology

The introduction of fluorine and difluoromethyl groups can significantly alter the biological properties of a molecule, including its metabolic stability, binding affinity to protein targets, and membrane permeability. nih.gov This makes this compound a molecule of interest for interdisciplinary research at the interface of chemistry and biology.

The difluoromethyl group can act as a bioisostere for a hydroxyl or thiol group, potentially mimicking hydrogen bonding interactions with biological macromolecules. nih.gov The fluorine atom can enhance binding affinity through favorable electrostatic interactions. Therefore, a key area of future research will be the biological evaluation of this compound and its derivatives for various therapeutic applications. Screening this compound against a panel of biological targets, such as enzymes and receptors implicated in disease, could uncover novel biological activities. For instance, fluorinated phenols and related structures have been investigated for their potential as anticancer agents. ossila.com

Furthermore, the synthesis of derivatives of this compound, for example, by functionalizing the phenolic hydroxyl group, could lead to the development of new drug candidates. The evaluation of these derivatives in cell-based assays, such as cell viability and apoptosis assays, would be the first step in assessing their therapeutic potential. plos.org The study of the metabolism of this compound using techniques like ¹⁹F NMR spectroscopy could provide valuable information on its biotransformation pathways and the potential formation of active or toxic metabolites. nih.gov Such interdisciplinary studies are essential to unlock the full potential of this unique fluorinated phenol in fields such as drug discovery and chemical biology.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-(difluoromethyl)-5-fluorophenol, and what experimental precautions are necessary?

- Methodology : The compound is synthesized via nucleophilic aromatic substitution (SNAr) or late-stage difluoromethylation. A typical protocol involves reacting 5-fluorophenol derivatives with difluoromethylation reagents (e.g., sodium 2-chloro-2,2-difluoroacetate) under basic conditions (e.g., cesium carbonate in DMF). Gas evolution during synthesis requires an oil bubbler to manage pressure .

- Precautions : Hazard analysis for reagents (e.g., DMF toxicity, fluorinated intermediates) is critical. Use inert atmospheres and monitor reaction progress via TLC or HPLC .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Analytical Methods :